molecular formula C14H21N3O3 B1240156 (R)-oxamniquine

(R)-oxamniquine

Cat. No.: B1240156
M. Wt: 279.33 g/mol
InChI Key: XCGYUJZMCCFSRP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-oxamniquine is a {2-[(isopropylamino)methyl]-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl}methanol that has R configuration. It is an enantiomer of a (S)-oxamniquine.

Scientific Research Applications

Structural and Functional Characterization

  • Enantiomers of Oxamniquine : The (R)-enantiomer of oxamniquine (R-OXA) has been studied for its structural and functional properties. While the (S)-enantiomer demonstrated higher schistosomicidal activity, R-OXA exhibited antischistosomal effects at relatively high concentrations. Research into the binding of these enantiomers to the sulfotransferase active site of Schistosoma mansoni has implications for new antischistosomal compounds (Taylor et al., 2015).

Drug Derivatives and Efficacy

  • Oxamniquine Derivatives : Studies on ferrocenyl, ruthenocenyl, and benzyl derivatives of oxamniquine have shown promising antischistosomal drug potential. These derivatives cause significant tegumental damage to Schistosoma species, making them strong candidates for broad-spectrum antischistosomal drugs (Buchter et al., 2018).
  • Prodrugs of Oxamniquine : Research into oxamniquine methacrylate and acrylamide prodrugs has been conducted to design compounds with prolonged biological action. These studies aim to develop new formulations that maintain oxamniquine's efficacy while addressing some of its limitations (Filho et al., 2007).

Resistance and Evolution

  • Oxamniquine Resistance : Investigations into mutations conferring oxamniquine resistance in Brazilian Schistosoma populations have revealed multiple independent loss-of-function mutations in the relevant sulfotransferase gene. This research is pivotal for understanding resistance evolution and guiding future treatment strategies (Chevalier et al., 2016).

Synthesis and Development

  • Design and Synthesis : The synthesis and design of oxamniquine, starting with a molecule with a quinoline structure, have been detailed. Understanding the synthesis process is crucial for developing improved or alternative formulations (Li, 2020).

Therapeutic Efficacy and Treatment

  • Efficacy in Schistosomiasis Treatment : Oxamniquine has been compared to praziquantel in treating Schistosoma mansoni infection. Studies have evaluated the drug's efficacy using different diagnostic methods, providing insights into its effectiveness and the need for combined or alternative treatments (Ferrari et al., 2003).
  • Effect on Portal Pressure in Schistosomiasis : Research on the effect of oxamniquine on portal pressure in mice infected with Schistosoma mansoni indicates that the drug can normalize increased portal pressure caused by the infection (Costa et al., 2003).

Analytical Methods and Characterization

  • Spectrofluorimetric Determination : A spectrofluorimetric method has been developed for determining oxamniquine in pharmaceutical formulations and biological fluids. This advancement aids in the accurate analysis and monitoring of the drug in various matrices (El-enany et al., 2007).

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

[(2R)-7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol

InChI

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3/t12-/m1/s1

InChI Key

XCGYUJZMCCFSRP-GFCCVEGCSA-N

Isomeric SMILES

CC(C)NC[C@H]1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

Canonical SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-oxamniquine
Reactant of Route 2
(R)-oxamniquine
Reactant of Route 3
(R)-oxamniquine
Reactant of Route 4
(R)-oxamniquine
Reactant of Route 5
(R)-oxamniquine
Reactant of Route 6
(R)-oxamniquine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.